molecular formula C5H12N2O2S2 B6614277 N-methyl-N-(thiolan-3-yl)aminosulfonamide CAS No. 1095632-59-9

N-methyl-N-(thiolan-3-yl)aminosulfonamide

Cat. No.: B6614277
CAS No.: 1095632-59-9
M. Wt: 196.3 g/mol
InChI Key: XYZUDQHNWNJLSV-UHFFFAOYSA-N
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Description

N-methyl-N-(thiolan-3-yl)aminosulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a thiolane ring and a sulfonamide group, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(thiolan-3-yl)aminosulfonamide typically involves the reaction of thiolane derivatives with sulfonamide precursors under controlled conditions. One common method includes the reaction of N-methylamine with thiolane-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(thiolan-3-yl)aminosulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-methyl-N-(thiolan-3-yl)aminosulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(thiolan-3-yl)aminosulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The thiolane ring may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-isopropylsulfamoyl amide: Similar in structure but with an isopropyl group instead of a thiolane ring.

    N-methyl-N-(2-thiophenyl)aminosulfonamide: Contains a thiophene ring instead of a thiolane ring.

Uniqueness

N-methyl-N-(thiolan-3-yl)aminosulfonamide is unique due to its thiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-[methyl(sulfamoyl)amino]thiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZUDQHNWNJLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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